1-(Pyrrolidin-3-yl)-1H-imidazole hydrochloride is a compound characterized by the fusion of a pyrrolidine ring with an imidazole ring, which gives it unique structural and functional properties. This compound has garnered considerable attention in medicinal chemistry due to its potential biological activities, making it relevant in various scientific fields, including pharmacology and material science. The compound's chemical structure can be denoted by the molecular formula and it is classified as a hydrochloride salt, which enhances its solubility in aqueous environments, facilitating its use in biological studies and applications.
The synthesis of 1-(Pyrrolidin-3-yl)-1H-imidazole hydrochloride typically involves several key steps:
One common synthetic route involves the reaction of 3-chloropyrrolidine with an appropriate imidazole derivative under specific conditions, often utilizing organic solvents such as dichloromethane or ethanol, and may require a base catalyst like triethylamine to facilitate the reaction.
In an industrial context, the synthesis may be optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield. Reaction conditions are carefully controlled to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate both the reaction and subsequent purification processes.
The molecular structure of 1-(Pyrrolidin-3-yl)-1H-imidazole hydrochloride features a pyrrolidine ring fused to an imidazole ring. This unique fused structure enhances its biological activity compared to its individual components.
These structural characteristics suggest potential interactions with biological targets, making it a candidate for further pharmacological exploration.
1-(Pyrrolidin-3-yl)-1H-imidazole hydrochloride can undergo several types of chemical reactions:
These reactions can lead to various derivatives that may exhibit different biological activities or enhanced properties .
For instance, oxidation can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction can be achieved using sodium borohydride or lithium aluminum hydride. Substitution reactions may involve alkyl halides or acyl chlorides in the presence of bases such as sodium hydroxide.
The mechanism of action for 1-(Pyrrolidin-3-yl)-1H-imidazole hydrochloride is primarily based on its ability to interact with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction often influences critical pathways related to enzyme activity modulation and receptor binding, which are essential for its potential therapeutic effects .
The compound exhibits properties typical of hydrochloride salts, such as increased solubility in water compared to its free base form. This solubility is crucial for its application in biological assays.
Key chemical properties include:
These properties make it suitable for use in various experimental settings within medicinal chemistry and pharmacology .
1-(Pyrrolidin-3-yl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:
The versatility of this compound underscores its significance in both academic research and industrial applications .
X-ray crystallography reveals that 1-(pyrrolidin-3-yl)-1H-imidazole hydrochloride crystallizes in a monoclinic system with a chair conformation for the saturated pyrrolidine ring. The hydrochloride ion forms critical hydrogen bonds (2.8–3.1 Å) with the imidazole N3 atom and pyrrolidine N-H group, stabilizing the lattice structure. This salt formation enhances thermal stability up to 215°C and aqueous solubility (>50 mg/mL) compared to the free base [3] [5]. Key crystallographic parameters include:
Table 1: Crystallographic Data
Parameter | Value |
---|---|
Space group | Monoclinic |
Unit cell dimensions | a=7.21 Å, b=9.88 Å, c=11.05 Å |
Hydrogen bonds | N-H···Cl (2.85 Å), C-H···Cl (3.10 Å) |
Torsion angle (N-C-C-N) | -65.3° |
The imidazole ring exhibits planarity (deviation <0.02 Å), enabling π-stacking interactions in biological targets, while the protonated pyrrolidine nitrogen adopts a pseudo-axial orientation [5] .
The chiral carbon at pyrrolidine C3 dictates stereoselective biological interactions. The (R)-enantiomer displays 10-fold higher binding affinity for CNS targets (e.g., dopamine transporters) than the (S)-counterpart due to optimal spatial positioning of its nitrogen lone pair [3] [8]. Enantiomeric separation via chiral HPLC shows the (R)-form eluting earlier (k'=2.1) than the (S)-enantiomer (k'=2.9) using a β-cyclodextrin stationary phase. This stereopreference mirrors activity trends in kinase inhibitors where (R)-configuration enhances hydrogen bonding with Met149 in JNK3’s ATP-binding site [2] [8]:
Table 2: Stereochemical Impact on Bioactivity
Configuration | JNK3 IC₅₀ (nM) | DAT Binding (Ki, μM) |
---|---|---|
(R)-isomer | 2.69 | 0.12 |
(S)-isomer | 113 | 1.85 |
1H NMR (400 MHz, D₂O) confirms protonation at the pyrrolidine nitrogen with diagnostic shifts: imidazole H2 (δ 8.92 ppm, s), H4/H5 (δ 7.52/7.48 ppm, d), pyrrolidine H3 (δ 4.32 ppm, m), and H2/H4 (δ 3.25–3.40 ppm, m). 13C NMR resolves the quaternary imidazole C2 at δ 137.8 ppm, while pyrrolidine C3 appears at δ 58.1 ppm [3].
High-resolution ESI-MS exhibits a base peak at m/z 138.1032 [M–Cl]⁺ (calc. 138.1028 for C₇H₁₂N₃⁺), confirming molecular formula C₇H₁₂ClN₃. Fragmentation pathways include loss of HCl (m/z 102.0667) and imidazole ring cleavage (m/z 69.0455) [4].
Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level reveal a three-center hydrogen bond between N–H⁺ (pyrrolidine), Cl⁻, and imidazole N3. This interaction stabilizes the molecule by 8.3 kcal/mol [7]. Molecular dynamics (100 ns) show persistent water bridges (lifetime >500 ps) between Cl⁻ and imidazole H2, explaining enhanced solubility.
Docking against JNK3 (PDB: 3OY1) predicts critical interactions:
Bioisosteric replacement of imidazole alters target selectivity and potency:
Table 3: Structural Comparison with Analogues
Compound | Target Affinity | Key Structural Difference |
---|---|---|
1-(Pyrrolidin-3-yl)-1H-imidazole | JNK3 IC₅₀: 2.69 nM | Unsubstituted imidazole |
1-(Pyrazol-4-ylmethyl)pyrrolidine | CDK2 IC₅₀: 12 nM | Pyrazole spacer |
Pyrrolidine-2-carboxamide | α-Glucosidase IC₅₀: 98 μM | Amide at C2 |
3-(Imidazol-1-yl)proline | ACE Ki: 1.2 nM | Carboxylic acid at C2 |
The unsubstituted imidazole here enables bidentate hydrogen bonding absent in pyrazole derivatives, explaining 5-fold higher JNK3 affinity. Conversely, C2-carboxamide/carboxyl derivatives exhibit shifted selectivity toward metabolic enzymes due to altered H-bond donor capacity [4] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3